2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (2-Br-5-DFMBI) is a heterocyclic, brominated aromatic compound with potential applications in medicinal chemistry and drug discovery. It is a benzimidazole derivative that has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes involved in a variety of cellular processes. 2-Br-5-DFMBI has also been studied for its ability to modulate immune responses, as well as its potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Benzimidazole derivatives exhibit significant in vitro antimicrobial and antitubercular activities. A study by Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, showing higher antitubercular activity against Mycobacterium tuberculosis and effective antimicrobial activity against various bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).
Anticancer Activity
Research into benzimidazole derivatives has also shown promise in anticancer applications. A study found that 2-(bromomethyl)-1H-benzimidazole derivatives exhibited noticeable efficiency in inhibiting human liver cancer cell line HepG2 and human hepatocyte carcinoma cells, suggesting their potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Synthetic Methodologies
The development of efficient synthetic methodologies for benzimidazole derivatives is vital for expanding their potential applications. For instance, one-pot synthesis techniques have been developed for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives, highlighting the versatility of these compounds in drug synthesis (Ge et al., 2007).
Antiprotozoal Activity
Benzimidazole and benzotriazole derivatives have been synthesized and tested for their efficacy against the protozoa Acanthamoeba castellanii, with some compounds showing higher efficacy than the antiprotozoal agent chlorohexidine, indicating their potential in treating protozoal infections (Kopanska et al., 2004).
Eigenschaften
IUPAC Name |
2-bromo-6-(difluoromethoxy)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYPSQHIUOBBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethoxy)-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.